molecular formula C6H7N3O4S B1381735 2-Amino-6-nitrobenzenesulfonamide CAS No. 1261676-63-4

2-Amino-6-nitrobenzenesulfonamide

Cat. No.: B1381735
CAS No.: 1261676-63-4
M. Wt: 217.21 g/mol
InChI Key: NEQFWNDHTRMCKT-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H7N3O4S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the second position and a nitro group at the sixth position on the benzene ring

Biochemical Analysis

Biochemical Properties

2-Amino-6-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as carbonic anhydrase and dihydropteroate synthase. The interaction with carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation and ion transport .

Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways. For instance, it can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to induce apoptosis in cancer cells by activating the p38 and ERK phosphorylation pathways . This activation leads to the expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9, ultimately resulting in programmed cell death. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For example, its interaction with carbonic anhydrase involves the coordination of the sulfonamide group with the zinc ion, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular responses to stress and external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been observed to result in sustained inhibition of enzyme activity and prolonged effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic effects, including cellular damage and adverse physiological responses. The threshold for these effects varies depending on the specific animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism and enzyme regulation. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthase, affecting their activity and, consequently, metabolic flux and metabolite levels . The compound’s influence on these pathways can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with membrane transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-nitrobenzenesulfonamide typically involves the nitration of 2-aminobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Arylation: The compound can undergo arylation reactions, where the benzene ring is functionalized with additional aryl groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Arylation: Aryl halides with a suitable catalyst such as palladium(II) acetate.

Major Products Formed:

    Reduction: 2,6-Diaminobenzenesulfonamide.

    Substitution: Derivatives with substituted amino groups.

    Arylation: Aryl-substituted benzenesulfonamides.

Scientific Research Applications

2-Amino-6-nitrobenzenesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to inhibit the growth of cancer cells and bacteria.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Comparison with Similar Compounds

  • 2-Amino-4-nitrobenzenesulfonamide
  • 4-Amino-6-nitrobenzenesulfonamide
  • 2-Nitrobenzenesulfonamide

Comparison: 2-Amino-6-nitrobenzenesulfonamide is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different inhibitory activities and chemical behaviors, making it a distinct compound for targeted applications in research and industry.

Properties

IUPAC Name

2-amino-6-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,7H2,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQFWNDHTRMCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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